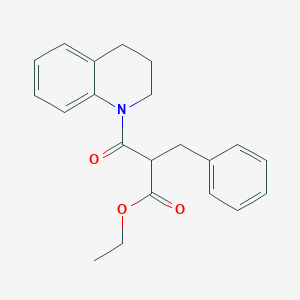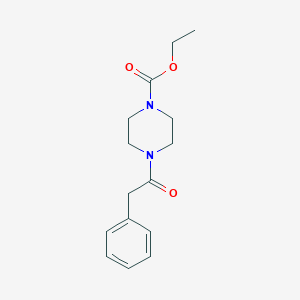
ethyl 2-benzyl-3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-benzyl-3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanoate d’éthyle est un composé organique qui appartient à la classe des esters. Les esters sont couramment présents dans diverses substances naturelles et synthétiques et sont connus pour leurs parfums agréables. Ce composé présente un cycle quinoléine, qui est un composé organique aromatique hétérocyclique, et se retrouve souvent dans diverses molécules pharmacologiquement actives.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-benzyl-3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanoate d’éthyle implique généralement des réactions organiques en plusieurs étapes. Une voie possible pourrait impliquer la condensation de l’acétoacétate d’éthyle avec de la benzylamine pour former un intermédiaire, suivie d’une cyclisation avec un réactif approprié pour introduire le cycle quinoléine. L’étape finale d’estérification donnerait le composé cible.
Méthodes de production industrielle
La production industrielle de ces composés implique souvent l’optimisation des conditions de réaction afin de maximiser le rendement et la pureté. Cela peut inclure l’utilisation de catalyseurs, de températures contrôlées et de solvants spécifiques pour faciliter les réactions. Le processus est généralement mis à l’échelle des méthodes de laboratoire aux réacteurs industriels.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-benzyl-3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanoate d’éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ceux qui existent déjà.
Réduction : Les réactions de réduction peuvent être utilisées pour convertir le cycle quinoléine en dihydroquinoléine ou en tétrahydroquinoléine.
Substitution : Les réactions de substitution nucléophile ou électrophile peuvent modifier les parties benzyle ou quinoléine.
Réactifs et conditions courantes
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Réactifs de substitution : Halogènes, agents alkylants.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut donner des dérivés de la quinoléine avec des groupes fonctionnels supplémentaires contenant de l’oxygène, tandis que la réduction peut produire des analogues plus saturés.
Applications de la recherche scientifique
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules plus complexes.
Biologie : Peut servir de sonde ou de ligand dans les études biochimiques.
Médecine : Propriétés pharmacologiques potentielles en raison de la présence du cycle quinoléine, que l’on retrouve dans de nombreux agents thérapeutiques.
Industrie : Pourrait être utilisé dans la production de parfums, d’arômes ou comme précurseur dans la synthèse d’autres produits chimiques industriels.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential pharmacological properties due to the presence of the quinoline ring, which is found in many therapeutic agents.
Industry: Could be used in the production of fragrances, flavors, or as a precursor in the synthesis of other industrial chemicals.
Mécanisme D'action
Le mécanisme d’action du 2-benzyl-3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanoate d’éthyle dépendrait de son application spécifique. Dans un contexte biologique, il peut interagir avec des enzymes ou des récepteurs spécifiques, modulant leur activité. Le cycle quinoléine est connu pour interagir avec diverses cibles biologiques, notamment l’ADN, les protéines et les membranes cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
2-benzyl-3-quinolin-1-yl-3-oxopropanoate d’éthyle : N’a pas la modification dihydro sur le cycle quinoléine.
2-benzyl-3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanoate de méthyle : Structure similaire mais avec un ester méthylique au lieu d’un ester éthylique.
Unicité
Le 2-benzyl-3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanoate d’éthyle est unique en raison de la combinaison du groupe benzyle, du cycle dihydroquinoléine et de la partie ester éthylique. Cette combinaison peut conférer des propriétés chimiques et biologiques spécifiques qui se distinguent de celles d’autres composés similaires.
Propriétés
Formule moléculaire |
C21H23NO3 |
|---|---|
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
ethyl 2-benzyl-3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropanoate |
InChI |
InChI=1S/C21H23NO3/c1-2-25-21(24)18(15-16-9-4-3-5-10-16)20(23)22-14-8-12-17-11-6-7-13-19(17)22/h3-7,9-11,13,18H,2,8,12,14-15H2,1H3 |
Clé InChI |
HVNSDYQAEAPJQS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC1=CC=CC=C1)C(=O)N2CCCC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616626.png)
![(5Z)-2-amino-4,6-dimethyl-5-[(5-phenylfuran-2-yl)methylidene]-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B11616632.png)

![2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-1H-indene-1,3(2H)-dione](/img/structure/B11616640.png)
![(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11616645.png)
![2-[(2E)-2-{[1-(3-methylbutyl)-1H-benzimidazol-2-yl]methylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B11616648.png)
![(7Z)-3-(4-ethylphenyl)-7-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11616652.png)
![2-[(3-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B11616653.png)
![3-(3-tert-butyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B11616656.png)
![ethyl 4-[({2-[(3,4-dimethylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzoate](/img/structure/B11616657.png)
![7-(4-Methylphenyl)-5,6,7,13-tetrahydronaphtho[2,1-c][1,5]benzothiazepine](/img/structure/B11616670.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B11616679.png)
![ethyl 2-[(4E)-4-(3-bromo-4-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11616683.png)

